Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its unique structure, which includes a nitro group and an ethenyl group attached to the oxirane ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 2-ethenyl-2,3-dimethyl-3-nitro-1-butene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- may involve continuous flow processes to optimize efficiency and scalability. Catalytic systems, such as titanium silicalite-1 (TS-1) catalysts, can be employed to facilitate the epoxidation reaction. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of amino or thioether derivatives.
Scientific Research Applications
Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- involves its ability to undergo nucleophilic attack due to the presence of the highly strained oxirane ring. This ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The nitro group can also participate in redox reactions, further contributing to the compound’s reactivity. Molecular targets include nucleophilic sites on proteins and nucleic acids, where the compound can form covalent bonds, potentially altering the function of these biomolecules.
Comparison with Similar Compounds
Similar Compounds
Oxirane, 3-ethyl-2,2-dimethyl-: Similar in structure but lacks the nitro group, resulting in different reactivity and applications.
Oxirane, 2,3-dimethyl-, trans-: Another epoxide with a different substitution pattern, leading to variations in chemical behavior.
2-Ethyl-2,3-dimethyl-oxirane: Similar in structure but with an ethyl group instead of an ethenyl group, affecting its reactivity and use.
Uniqueness
Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- is unique due to the presence of both a nitro group and an ethenyl group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62907-71-5 |
---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-ethenyl-2,3-dimethyl-3-nitrooxirane |
InChI |
InChI=1S/C6H9NO3/c1-4-5(2)6(3,10-5)7(8)9/h4H,1H2,2-3H3 |
InChI Key |
NVORMTDMQIUICW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)(C)[N+](=O)[O-])C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.